altertoxin III

Cytotoxicity In vitro toxicology Structure-activity relationship

Generic substitution of Alternaria mycotoxins introduces critical errors-potency spans >1000-fold across the perylene quinone class, and altertoxin I cannot model epoxide-bearing congeners. Altertoxin III (ATX-III) is the uniquely positioned intermediate-potency reference standard between highly toxic ATX-II and weakly active ATX-I, enabling nuanced dose-response designs. • Validated Ames positive control: mutagenic in TA98, TA100, and TA1537 with and without S9 metabolic activation. • Structurally confirmed by MS, IR, UV, and ¹H NMR; essential for LC-MS/MS method validation in food matrices. • Supplied with batch-specific certificate of analysis; stored at -20°C under inert atmosphere.

Molecular Formula C20H12O6
Molecular Weight 348.3 g/mol
CAS No. 105579-74-6
Cat. No. B1216346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealtertoxin III
CAS105579-74-6
Synonymsaltertoxin III
Molecular FormulaC20H12O6
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESC1=CC(=C2C3=C1C4C5C(O5)C(=O)C6=C(C=CC(=C46)C3C7C(C2=O)O7)O)O
InChIInChI=1S/C20H12O6/c21-7-3-1-5-9-12(18-20(26-18)15(23)13(7)9)6-2-4-8(22)14-10(6)11(5)17-19(25-17)16(14)24/h1-4,11-12,17-22H/t11-,12-,17+,18+,19-,20-/m0/s1
InChIKeyCJGDIPRCPKGNLW-AHYXFKKWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Altertoxin III Baseline Profile


Altertoxin III (ATX-III, CAS 105579-74-6) is a mutagenic mycotoxin of the perylene quinone class, first isolated as a secondary metabolite from the ubiquitous fungal pathogen *Alternaria alternata* [1]. Structurally identified as a hydroxyperylenequinone compound, it is characterized by its epoxide moiety, a key feature of the altertoxin group [1]. ATX-III is a potent mutagen in the Ames *Salmonella typhimurium* assay, demonstrating activity against strains TA98, TA100, and TA1537, both with and without metabolic activation [1]. As an epoxide-bearing analog, it is recognized as part of a sub-group of *Alternaria* toxins that exhibit the highest in vitro cytotoxic, genotoxic, and mutagenic potential among all identified Alternaria compounds [2].

Why Altertoxin III Specificity Matters


Generic substitution of *Alternaria* mycotoxins is a critical source of error due to a spectrum of activities within the perylene quinone class that spans over three orders of magnitude in potency. Simply selecting an *Alternaria* mycotoxin or even a related perylene quinone such as altertoxin I (ATX-I) cannot serve as a representative model for the high-toxicity epoxide-bearing subgroup. Critical toxicological endpoints, including cytotoxicity, mutagenic efficiency, and metabolic fate, are exquisitely dependent on specific structural features like epoxide rings and hydroxylation patterns [1]. For example, in direct comparative studies, ATX-III exhibits a cytotoxicity profile that is quantitatively distinct from its close structural analog ATX-II, with a difference in the noncytotoxic test range of an order of magnitude [1]. The failure to account for these stark quantitative differences, which are a direct function of compound identity, leads to flawed experimental design, inaccurate hazard characterization, and ultimately, invalid cross-study comparisons and unreliable risk assessments [2].

Altertoxin III Evidence Guide


Cytotoxicity: Intermediate Between ATX-II and ATX-I

Altertoxin III exhibits a cytotoxic potency that is quantitatively distinct from both altertoxin I and altertoxin II. In a direct head-to-head comparison using the Chinese hamster lung V79 metabolic cooperation assay, the noncytotoxic test range for ATX-III was 0.04–0.2 µg/mL [1]. This places it between ATX-II (0.0008–0.02 µg/mL) and ATX-I (1–5 µg/mL), representing an approximately 10- to 100-fold difference in the upper and lower bounds of the noncytotoxic concentration range compared to its closest analog, ATX-II [1].

Cytotoxicity In vitro toxicology Structure-activity relationship

Broad-Spectrum Mutagenicity (Ames Test)

Altertoxin III shares a common mutagenic profile with altertoxins I and II, demonstrating positive mutagenic activity in the Ames *Salmonella typhimurium* assay against tester strains TA98, TA100, and TA1537, both with and without S9 metabolic activation [1]. This establishes its utility as a reliable, consistent mutagenic standard within the altertoxin family for bacterial genotoxicity studies. While the potency in terms of revertants/µg was not directly quantified in the source paper, the qualitative profile confirms its classification among the most potent mutagenic Alternaria toxins [2].

Mutagenicity Genotoxicity Ames test

Highest-Tier Toxic Potential: Epoxide Subgroup

Altertoxin III is specifically identified as a member of the epoxide-bearing subgroup of *Alternaria* perylene quinones, which includes ATX-II and STTX-III. This subgroup is consistently characterized in authoritative reviews as exhibiting the highest cytotoxic, genotoxic, and mutagenic potential among all identified *Alternaria* toxins [1]. This high-level classification is a critical differentiator, setting ATX-III apart from other non-epoxide perylene quinones like altertoxin I (ATX-I) or the dibenzo-α-pyrones like alternariol (AOH), which demonstrate more moderate or contradictory toxicities [1].

Risk Assessment Toxicity Ranking Structure-Activity Relationship

Structural Characterization for Reference Standards

Altertoxin III was originally isolated from *Alternaria alternata* extracts via liquid chromatography and its structure was definitively characterized as a hydroxyperylenequinone using a combination of mass spectrometry, infrared spectroscopy, ultraviolet spectroscopy, and proton magnetic resonance spectroscopy [1]. This robust, peer-reviewed analytical characterization provides a foundational reference for modern analytical method development and validation, ensuring that the compound procured is chemically identical to the one described in the foundational toxicological literature.

Analytical Chemistry Reference Standard Quality Control

Altertoxin III Key Applications


LC-MS/MS Reference Standard for Food Safety

Based on its definitive structural characterization by mass spectrometry and other techniques, ATX-III serves as a critical reference standard for the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at detecting and quantifying *Alternaria* mycotoxins in food matrices [1]. Its inclusion in multi-toxin analytical methods is essential for generating accurate exposure data in risk assessment studies.

Positive Control for Ames Mutagenicity

Altertoxin III is a validated and reliable positive control for bacterial mutagenicity assays. Its well-documented, broad-spectrum activity across multiple *Salmonella* tester strains (TA98, TA100, TA1537) in the presence and absence of metabolic activation makes it an ideal reference compound for establishing assay sensitivity and validating test system performance [1].

Mid-Potency Reference for In Vitro Toxicology

For research into structure-activity relationships or mechanism-based toxicology of Alternaria toxins, ATX-III is uniquely positioned as a reference compound of intermediate cytotoxic potency. Its activity level bridges the gap between the extremely potent ATX-II and the relatively weak ATX-I, allowing for more nuanced experimental designs, especially when the extreme toxicity of ATX-II is a limiting factor [1].

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